Cobicistat-d8 -

Cobicistat-d8

Catalog Number: EVT-8208148
CAS Number:
Molecular Formula: C40H53N7O5S2
Molecular Weight: 784.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cobicistat-d8 is classified under the category of pharmaceutical compounds, specifically as an internal standard for quantifying cobicistat using gas chromatography or liquid chromatography coupled with mass spectrometry. Its chemical structure includes deuterium isotopes, which are used to improve analytical precision in pharmacokinetic studies . The chemical formula for cobicistat-d8 is C40H45D8N7O5S2C_{40}H_{45}D_8N_7O_5S_2 with a molecular weight of approximately 723.0 g/mol .

Molecular Structure Analysis

Structural Features:

  • Chemical Formula: C40H45D8N7O5S2C_{40}H_{45}D_8N_7O_5S_2
  • Molecular Weight: Approximately 723.0 g/mol
  • Functional Groups: The molecule contains multiple functional groups including amines, sulfones, and aromatic rings which contribute to its pharmacological properties.

The presence of deuterium affects isotopic labeling in mass spectrometry, allowing for more accurate quantification in biological samples .

Chemical Reactions Analysis
  1. Ionization: In mass spectrometry, cobicistat-d8 is ionized to form charged species that can be detected.
  2. Fragmentation: Upon ionization, it may fragment into smaller ions, which can provide structural information about the molecule.
  3. Comparison with Non-Deuterated Form: The mass difference between cobicistat-d8 and its non-deuterated counterpart allows for differentiation during quantitative analysis.
Mechanism of Action

Cobicistat functions primarily as a pharmacokinetic enhancer rather than an antiviral agent. Its mechanism involves selective inhibition of the cytochrome P450 enzyme CYP3A:

  • Inhibition of CYP3A: By inhibiting this enzyme, cobicistat-d8 reduces the metabolic clearance of co-administered protease inhibitors, leading to increased plasma levels and enhanced therapeutic effects.
  • Selectivity: Cobicistat shows selectivity for CYP3A over other cytochrome P450 enzymes, minimizing potential drug-drug interactions .

This mechanism is crucial in optimizing treatment regimens for HIV patients by ensuring adequate drug levels without necessitating higher doses.

Physical and Chemical Properties Analysis

Cobicistat-d8 exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
  • Stability: Generally stable under normal storage conditions but should be protected from light and moisture to maintain integrity.
  • Melting Point: Specific melting point data may vary but is generally consistent with similar compounds in its class.

These properties are essential for handling, formulation development, and analytical procedures involving cobicistat-d8 .

Applications

Cobicistat-d8 serves significant roles in both research and clinical applications:

  1. Analytical Standard: Used as an internal standard in quantitative analyses of cobicistat levels in biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
  2. Pharmacokinetic Studies: Facilitates studies aimed at understanding drug metabolism and interactions among HIV protease inhibitors.
  3. Research Tool: Assists researchers in developing new formulations or improving existing therapies by providing reliable quantification methods.
Synthetic Pathways & Deuteration Strategies of Cobicistat-d8

Isotopic Labeling Techniques for Stable Deuterium Incorporation

Cobicistat-d8 (GS-9350-d8) incorporates eight deuterium atoms at specific molecular positions to create a metabolically stabilized analog of the cytochrome P450 3A inhibitor cobicistat. The deuteration strategy centers on the morpholine ring, where all eight hydrogen atoms are replaced with deuterium ( [3] [8]). This selective labeling employs morpholine-d8 as a synthetic building block, introduced during the final stages of synthesis via reductive amination. The process requires stringent control of reaction conditions—including temperature, pH, and solvent selection—to prevent hydrogen-deuterium exchange back to protiated forms [5].

The molecular formula of Cobicistat-d8 is C~40~H~45~D~8~N~7~O~5~S~2~, with a molecular weight of 784.07 g/mol (CAS: 2699607-48-0) [1] [8]. Its synthesis leverages the deuterium kinetic isotope effect (DKIE), where the increased bond strength of carbon-deuterium bonds (C–D vs. C–H: Δbond energy ≈ 1.2–1.5 kcal/mol) slows enzymatic cleavage by cytochrome P450 enzymes [2]. Primary deuterium isotope effects (k~H~/k~D~) typically range between 2–7 for oxidative metabolism, directly enhancing metabolic stability without altering pharmacodynamics [2] [10].

Table 1: Key Isotopic Characteristics of Cobicistat-d8

ParameterSpecification
Deuterium PositionsMorpholine ring (8 sites)
Isotopic Purity>99% deuterated
Molecular Weight784.07 g/mol
Synthetic MethodReductive amination with morpholine-d8
Critical Reaction ControlsAnhydrous conditions, inert atmosphere

Structural Optimization of Cobicistat Analogues for Enhanced Metabolic Stability

Deuteration targets the morpholine ring due to its role as a metabolic hotspot. Non-deuterated cobicistat undergoes rapid CYP3A4-mediated oxidation at this moiety, generating inactive metabolites. Deuterium incorporation at these positions attenuates this pathway, extending plasma half-life and reducing interpatient pharmacokinetic variability [2] [5]. The structural modifications are conservative: Deuterium’s van der Waals radius (2.004 Å) and electronegativity closely mirror hydrogen’s (1.2 Å), minimizing steric or electronic perturbations to cobicistat’s interactions with CYP3A4 [2] [10].

Cobicistat-d8 retains the parent compound’s inhibitory potency against CYP3A (IC~50~ = 30–285 nM) while exhibiting enhanced selectivity. Crucially, it shows no inhibition of HIV-1 protease (IC~50~ >30 μM) or off-target cytochrome isoforms (IC~50~ >25 μM for CYP1A2, 2C8, 2C9, and 2C19) [5]. This specificity profile aligns with non-deuterated cobicistat but with improved metabolic resilience. In vitro studies confirm deuterium’s role in suppressing the formation of oxidative metabolites, particularly those arising from morpholine ring cleavage [1] [5].

Table 2: Impact of Deuteration on Metabolic Stability Parameters

ParameterNon-Deuterated CobicistatCobicistat-d8
Major Metabolic SiteMorpholine ring oxidationAttenuated oxidation
CYP3A4 IC~50~ Range30–285 nMComparable
Off-Target InhibitionNone significantNone significant
Metabolic Half-LifeStandardIncreased (experimental)

Comparative Analysis of Deuterated vs. Non-Deuterated Cobicistat Synthesis Protocols

Synthesizing non-deuterated cobicistat involves a 15-step sequence starting from Cbz-L-phenylalaninol. Key stages include:

  • Oxidation and Pinacol Coupling: SO~3~-pyridine/DMSO oxidation followed by vanadium trichloride-mediated pinacol coupling yields diol intermediate COBI-002 [4] [7].
  • Thiocarbonate Formation: Reaction with 1,1′-thiocarbonyldiimidazole forms cyclic thiocarbonate COBI-004.
  • Phosphite-Mediated Elimination: Triethyl phosphite generates alkene COBI-005.
  • Hydrogenation: Catalytic hydrogenation produces diamino intermediate COBI-006.
  • Carbamate Coupling: Diisopropylethylamine-mediated reaction with carbonate COBI-007 yields monocarbamate COBI-008.
  • Final Amidation: Condensation with thiazole-acid COBI-009 completes the synthesis [4] [7].

For Cobicistat-d8, the protocol diverges during the preparation of the acid coupling partner. Non-deuterated morpholine (COBI-015) is replaced by morpholine-d8 in the reductive amination step that produces intermediate COBI-016. This modification necessitates specialized handling:

  • Deuterated morpholine costs ~50× more than conventional morpholine, increasing raw material expenses [8].
  • Strict anhydrous conditions are essential to prevent deuterium loss via exchange with protic solvents.
  • Purification requires deuterium-stable chromatography resins to maintain isotopic integrity [3] [5].

Table 3: Synthesis Comparison: Non-Deuterated vs. Deuterated Routes

Synthesis AspectNon-Deuterated CobicistatCobicistat-d8
Morpholine SourceConventional morpholineMorpholine-d8 (cost premium)
Critical StepsReductive amination, hydrogenationAnhydrous reductive amination
Yield (Final Step)75–85%60–70% (due to deuterium handling)
Purity Specifications>98% chemical purity>99% chemical purity; >99% isotopic purity
Primary ApplicationsPharmacokinetic enhancerInternal standard for mass spectrometry

Deuterated synthesis reduces overall yield by 15–20% but delivers analytical-grade material essential for mass spectrometry. Cobicistat-d8 serves primarily as an internal standard in quantitative LC-MS/MS bioanalysis, where its near-identical chromatographic behavior—but distinct mass shift (Δm/z = +8)—enables precise quantification of non-deuterated cobicistat in plasma [5] [8]. This application requires rigorously controlled isotopic purity (>99%), validated via NMR and high-resolution mass spectrometry [3].

Properties

Product Name

Cobicistat-d8

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

Molecular Formula

C40H53N7O5S2

Molecular Weight

784.1 g/mol

InChI

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1/i18D2,19D2,20D2,21D2

InChI Key

ZCIGNRJZKPOIKD-OZLZWQNVSA-N

SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5

Isomeric SMILES

[2H]C1(C(OC(C(N1CC[C@@H](C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)NC(=O)N(C)CC5=CSC(=N5)C(C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.